1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine
Description
1-{[4-Bromo-2-(Trifluoromethoxy)benzene]sulfonyl}piperidine is a sulfonamide derivative featuring a piperidine ring connected via a sulfonyl group to a substituted benzene ring. The benzene ring is functionalized with a bromine atom at the para-position (C4) and a trifluoromethoxy (-OCF₃) group at the ortho-position (C2). This combination of electron-withdrawing substituents (Br, -OCF₃) enhances the compound’s metabolic stability and modulates its electronic properties, making it relevant in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethoxy)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO3S/c13-9-4-5-11(10(8-9)20-12(14,15)16)21(18,19)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYVZANEVBSQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-(trifluoromethoxy)aniline with piperidine in the presence of a sulfonylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine has shown potential in various therapeutic areas:
- Antimicrobial Activity : Research indicates that piperidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this one can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli due to their ability to disrupt bacterial cell walls and metabolic processes.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial (assumed) | TBD |
| Piperidine derivative A | Antiviral (Ebola) | < 10 |
| Piperidine derivative B | Anticonvulsant | TBD |
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties. Modifications in piperidine structures have been linked to enhanced inhibition of pro-inflammatory cytokines, suggesting that this compound could be explored for treating inflammatory diseases.
Material Science Applications
The unique structure of this compound allows it to be utilized in material science:
- Polymer Chemistry : The sulfonyl group can act as a reactive site for polymerization reactions, enabling the synthesis of new polymeric materials with tailored properties. These materials can be used in coatings, adhesives, and other industrial applications.
Synthetic Intermediate
In organic synthesis, this compound can serve as an important intermediate:
- Building Block for Complex Molecules : Its reactivity allows it to participate in various coupling reactions, enabling the construction of more complex molecular architectures. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Case Studies
- Antimicrobial Activity Study : A study evaluating several piperidine derivatives found that compounds structurally similar to this compound demonstrated effective inhibition against common bacterial strains. This highlights the potential for development into therapeutic agents.
- Inhibition of Pyroptosis : Research has explored how structural modifications in piperidine compounds can enhance their anti-pyroptotic activity. Findings suggest that derivatives could significantly reduce IL-1β release, indicating potential for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine involves its interaction with specific molecular targets. The trifluoromethoxy group and sulfonylpiperidine moiety may play a role in binding to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs in Piperidine Sulfonamide Chemistry
Several piperidine sulfonamides with varying aryl substituents have been synthesized and studied. Key examples include:
Table 1: Structural Comparison of Piperidine Sulfonamides
Key Observations:
- Substituent Position Effects : The position of bromine and alkoxy/trifluoromethoxy groups significantly impacts electronic and steric properties. For example, 4-bromo substitution (as in the target compound) creates a more linear structure compared to 3-bromo or 5-bromo analogs .
- Trifluoromethoxy vs. Methoxy : The -OCF₃ group in the target compound provides greater electron-withdrawing effects and resistance to oxidative metabolism compared to -OCH₃ in analogs like 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylpiperidine .
Key Observations:
- Metabolic Stability : The trifluoromethoxy group in the target compound reduces susceptibility to cytochrome P450-mediated oxidation, a critical advantage over methoxy-containing analogs .
- Antibacterial Activity : Analogs with 1,3,4-oxadiazole substituents (e.g., compounds in Table 2) show enhanced antibacterial activity, but this is absent in the target compound due to its simpler aryl structure .
Biological Activity
1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine is a compound featuring a piperidine ring, which is known for its diverse biological activities. The presence of the sulfonyl group and the trifluoromethoxy substitution enhances its pharmacological potential. This article explores the biological activity of this compound, including its antibacterial properties and enzyme inhibition capabilities.
- IUPAC Name: this compound
- Molecular Formula: C₉H₈BrF₃N₁O₂S
- Molecular Weight: 339.51 g/mol
- CAS Number: 175278-14-5
Biological Activity Overview
The biological activities of compounds structurally similar to this compound have been extensively studied, particularly focusing on their antibacterial and enzyme inhibitory effects.
Antibacterial Activity
Research indicates that compounds with piperidine and sulfonyl groups exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) analysis suggests that the introduction of electron-withdrawing groups like trifluoromethoxy enhances antibacterial efficacy .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound's potential as an inhibitor of key enzymes has also been evaluated. Specifically, it has been noted for its inhibitory effects on acetylcholinesterase (AChE) and urease. The IC50 values for related compounds indicate strong inhibitory activity, suggesting that modifications to the piperidine structure can enhance enzyme binding affinity.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound E | Urease | 1.13 ± 0.003 |
Case Studies
Several case studies highlight the biological activities of sulfonamide derivatives containing piperidine rings:
- Antimicrobial Efficacy : A study evaluated a series of piperidine derivatives, revealing that those with sulfonamide functionalities exhibited enhanced antimicrobial activity compared to their non-sulfonamide counterparts. The presence of halogen substituents further improved their effectiveness against resistant bacterial strains .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition properties of various sulfonamide derivatives, demonstrating that compounds similar to this compound showed promising results against AChE and urease, making them potential candidates for treating conditions like Alzheimer's disease and urinary tract infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
